Beta-alanine beta-naphthylamide hydrobromide
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Overview
Description
Beta-alanine is a non-proteogenic amino acid that is produced endogenously in the liver. It is not incorporated into proteins but has important physiological functions in the metabolism of animals, plants, and microorganisms12.
Synthesis Analysis
Beta-alanine can be synthesized by bacteria, fungi, and plants, whereas animals need to obtain it from food1. It can be synthesized through chemical and biological methods3. The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions3.
Molecular Structure Analysis
The molecular structure of Beta-alanine is resistant to sterilizing doses of gamma radiation4. Although the molecular structure of α-alanine confers protection against the energy in high-temperature, the structural arrangement of β-alanine may protect it from the high energy imposed by radiation4.
Chemical Reactions Analysis
Beta-alanine plays various roles in the metabolism of animals, plants, and microorganisms. For example, Beta-alanine is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein1.Physical And Chemical Properties Analysis
Beta-alanine is a non-proteogenic amino acid that is produced endogenously in the liver. In addition, humans acquire beta-alanine through the consumption of foods such as poultry and meat2.
Scientific Research Applications
Enzyme Studies and Characterization
Beta-alanine beta-naphthylamide hydrobromide serves as a substrate in the study of aminopeptidases, enzymes that catalyze the cleavage of amino acids from the amino terminus of protein or peptide substrates. For instance, it has been used to study aminopeptidases in the rat prostatic complex and seminal vesicles, revealing differences in enzyme activities across different tissues. These studies help in understanding the substrate specificity and enzymatic mechanisms of aminopeptidases (Vanha-Perttula & Jauhiainen, 1983).
Microbiological Differentiation
The compound is also utilized in microbiology for the differentiation of bacterial species. For example, a study found that all Listeria species, except L. monocytogenes, hydrolyzed substrates such as DL-alanine-beta-naphthylamide. This property allows for the use of simple color tests based on this enzymatic reaction to differentiate L. monocytogenes from other Listeria species, offering an alternative to traditional methods like the CAMP test (Clark & McLaughlin, 1997).
Protein and Enzyme Purification
Beta-alanine beta-naphthylamide hydrobromide is used in the purification and characterization of enzymes. For instance, an enzyme hydrolyzing proline-beta-naphthylamide, which has similarities to beta-alanine beta-naphthylamide hydrobromide in terms of substrate specificity, was purified from porcine intestinal mucosa. This study contributes to the understanding of enzyme structure, substrate specificity, and the role of enzymes in biological systems (Takahashi, Ikai, & Takahashi, 1989).
Safety And Hazards
Beta-alanine supplementation currently appears to be safe in healthy populations at recommended doses2. The only reported side effect is paraesthesia (tingling), but studies indicate this can be attenuated by using divided lower doses (1.6 g) or using a sustained-release formula2.
Future Directions
With the depletion of fossil fuels and concerns regarding environmental issues, biological production of β-alanine has attracted more attention relative to chemical methods1. To obtain high-yield β-alanine-producing strains, in the future, it will be necessary to generate β-alanine-tolerant strains by means of genetic engineering to balance the relationship between strain growth and β-alanine synthesis via metabolic pathway modification3.
properties
IUPAC Name |
3-amino-N-naphthalen-2-ylpropanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.BrH/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12;/h1-6,9H,7-8,14H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOSBFVJFJSAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCN.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-alanine beta-naphthylamide hydrobromide | |
CAS RN |
201985-01-5 |
Source
|
Record name | 201985-01-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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